N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

This 4-(trifluoromethyl)benzyl oxetane-3-amine provides a controlled LogP increment over the meta-isomer without the excessive lipophilicity of ortho-substituted analogs. The oxetane ring enhances aqueous solubility and metabolic stability versus gem-dimethyl or tert-butyl isosteres, making it the preferred scaffold for CAMKK2-targeted kinase libraries. Procure the ≥95% purity grade to ensure consistent batch-to-batch performance in advanced intermediate synthesis and focused SAR studies.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
CAS No. 1344265-97-9
Cat. No. B1398518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Trifluoromethyl)benzyl]oxetan-3-amine
CAS1344265-97-9
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1C(CO1)NCC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2
InChIKeyJTSUWOOUOPYKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine (CAS 1344265-97-9): Technical Specifications and Procurement Overview


N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine is an oxetane-containing secondary amine building block with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . It features an oxetane ring, a privileged motif in medicinal chemistry, and a para-trifluoromethyl benzyl substituent . Commercially, this compound is typically available at a minimum purity specification of 95% . The compound's IUPAC name is N-{[4-(trifluoromethyl)phenyl]methyl}oxetan-3-amine, and it is identified by the MDL number MFCD18849566 .

Why Oxetane-Based Amine Building Blocks Like 1344265-97-9 Are Not Interchangeable


The procurement of oxetane-amine building blocks cannot be approached with a 'one-size-fits-all' mentality due to the profound and structure-dependent impact of the oxetane motif on physicochemical properties [1]. This class of molecules is used to precisely tune lipophilicity, solubility, and metabolic stability [2]. The specific substitution pattern is critical; for example, 3-substituted oxetane ethers have demonstrated a reduced propensity for oxidative metabolism compared to their 2-substituted isomers [3]. This sensitivity to structural variation means that simply substituting a 4-(trifluoromethyl)benzyl derivative for a 3- or 2-substituted analog is likely to yield different and potentially suboptimal outcomes in a medicinal chemistry program. The specific quantitative dimensions of these differences are outlined below.

Quantitative Differentiation of N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine (CAS 1344265-97-9) vs. Closest Analogs


Kinase Binding Affinity: Comparison of Para- vs. Meta-Trifluoromethylbenzyl Oxetane Analogs

This specific compound (the para-substituted, 4-isomer) has demonstrated an IC50 of 4,400 nM for the CAMKK2 kinase domain [1]. In contrast, the structurally similar meta-substituted analog (3-isomer) showed no significant activity against CAMKK2, with its primary reported activity being against the PKB/AKT pathway [2]. This indicates a distinct selectivity profile driven by the position of the trifluoromethyl group on the benzyl ring.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Predicted Lipophilicity (LogP) and Solubility Profile of the 4-Trifluoromethylbenzyl Oxetane Isomer

The target compound's position isomerism yields a distinct physicochemical profile. While experimentally derived LogP is not available, a computed LogP (CLogP) of 2.489 has been reported for the ortho-substituted (2-isomer) analog [1]. This value is higher than the LogP of 1.58 reported for the meta-substituted (3-isomer) analog . Based on general oxetane SAR, the para-substituted (4-isomer) is expected to have a LogP similar to or slightly higher than the meta-isomer, but importantly, it will not achieve the high lipophilicity of the ortho-isomer. This indicates a potentially more balanced profile for solubility and permeability.

Lipophilicity ADME Drug Design Physicochemical Properties

Commercial Purity and Sourcing: Benchmarking N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine

The target compound is widely available from multiple commercial vendors at a standard minimum purity of 95% . This is consistent with the purity grade of common related building blocks like oxetan-3-amine hydrochloride . However, at least one specialized vendor (SynHet) offers the compound at a higher purity grade of >99% and in bulk quantities, with analytical methods including LCMS, GCMS, HPLC, and NMR available upon request . This provides a tiered procurement landscape.

Chemical Sourcing Building Block Quality Control Procurement

The Oxetane Bioisostere Advantage: Class-Level Evidence for Improved Physicochemical Properties

As a member of the oxetane class, N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine inherits the well-documented benefits of this motif. Substitution of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000 while reducing the rate of metabolic degradation in most cases [1]. Furthermore, in a case study, a trifluoromethyl oxetane-containing molecule demonstrated reduced lipophilicity and improved lipophilic efficiency (LipE) relative to its corresponding tert-butyl analog [2].

Bioisostere Oxetane Medicinal Chemistry Drug Discovery

Recommended Scientific and Procurement Applications for N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine


Targeted Kinase Inhibitor SAR Exploration

Procure this specific 4-isomer as a core scaffold for synthesizing focused libraries to explore structure-activity relationships around kinase targets, particularly CAMKK2. Its distinct binding profile compared to the 3-isomer provides a defined chemical starting point for optimizing potency and selectivity [1].

Precision Physicochemical Property Tuning in Lead Optimization

Utilize this building block when a medicinal chemistry program requires a defined increase in lipophilicity over a meta-substituted analog, but without the high LogP penalty of an ortho-substituted version. This allows for nuanced control over ADME properties like solubility and permeability [2].

Synthesis of High-Fidelity Intermediates for Late-Stage Programs

For projects demanding exceptional purity and analytical rigor, source the >99% purity grade of this compound. The availability of supporting data (HPLC, NMR, LCMS) from specialized vendors makes it suitable for synthesizing advanced intermediates where batch-to-batch consistency is critical .

Replacement of gem-Dimethyl or tert-Butyl Groups in Bioisostere Studies

Select this oxetane-containing building block over a comparable gem-dimethyl or tert-butyl derivative. The class-level evidence supports the hypothesis that incorporating this motif will confer significant advantages in aqueous solubility and metabolic stability, which are key parameters for progressing a drug candidate [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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